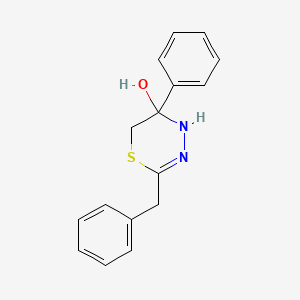
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms. The presence of benzyl and phenyl groups attached to the thiadiazine ring enhances its chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can be achieved through the reaction of oxamic acid thiohydrazides with phenacyl bromides. This reaction is typically performed using an equimolar mixture of thiohydrazide and α-bromoacetophenones in methanol under basic conditions . The cyclocondensation reaction leads to the formation of the thiadiazine ring, and the ratio of products obtained can be influenced by the substitution pattern and reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a cardiotonic, antihypertensive, and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
2-Imidazoline, 2-benzyl-: Used as a vasodilator and has similar structural features.
Uniqueness
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is unique due to its specific substitution pattern on the thiadiazine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and material science.
特性
CAS番号 |
62625-51-8 |
|---|---|
分子式 |
C16H16N2OS |
分子量 |
284.4 g/mol |
IUPAC名 |
2-benzyl-5-phenyl-4,6-dihydro-1,3,4-thiadiazin-5-ol |
InChI |
InChI=1S/C16H16N2OS/c19-16(14-9-5-2-6-10-14)12-20-15(17-18-16)11-13-7-3-1-4-8-13/h1-10,18-19H,11-12H2 |
InChIキー |
LGVHMZHQKKXPLI-UHFFFAOYSA-N |
正規SMILES |
C1C(NN=C(S1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)

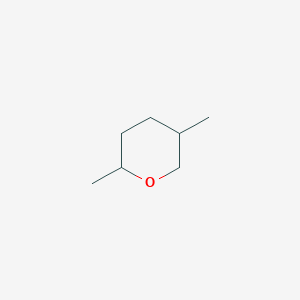
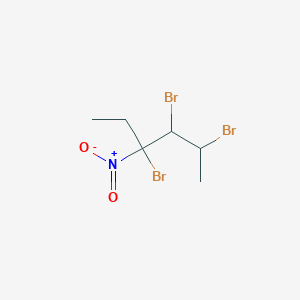
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
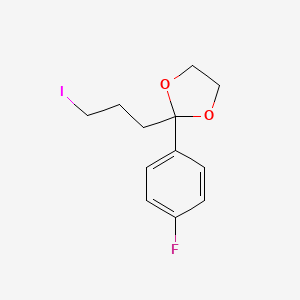
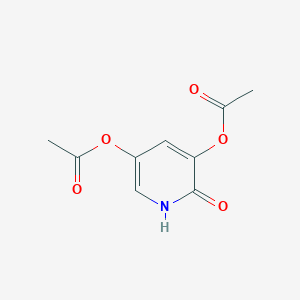
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

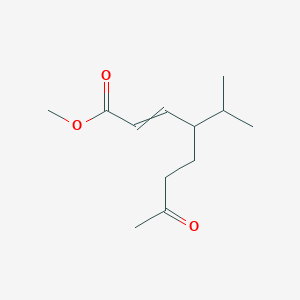
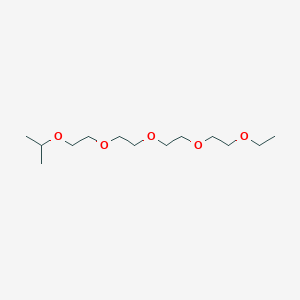
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)
